molecular formula C10H17N3 B15051707 (4-Aminobutyl)[(pyridin-2-yl)methyl]amine

(4-Aminobutyl)[(pyridin-2-yl)methyl]amine

Cat. No.: B15051707
M. Wt: 179.26 g/mol
InChI Key: MPQPYZYPJBRNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminobutyl)[(pyridin-2-yl)methyl]amine is a valuable asymmetrical tripodal amine compound designed for research applications. This polyamine ligand, featuring both pyridyl and primary amine functional groups, is primarily used in coordination chemistry as a building block for synthesizing novel Schiff base complexes and other sophisticated ligands. Its molecular structure allows it to chelate metal ions effectively, making it a compound of interest in the development of coordination complexes with metals like Zn(II), as explored in materials science and catalytic research . Researchers utilize this amine in template reactions with aldehydes, such as 2-hydroxy-3-methoxybenzaldehyde, to form complexes that can be characterized by spectroscopic methods and X-ray crystallography . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet for safe handling and storage information, which typically recommends storing in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N'-(pyridin-2-ylmethyl)butane-1,4-diamine

InChI

InChI=1S/C10H17N3/c11-6-2-4-7-12-9-10-5-1-3-8-13-10/h1,3,5,8,12H,2,4,6-7,9,11H2

InChI Key

MPQPYZYPJBRNNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCCCN

Origin of Product

United States

Synthetic Methodologies for 4 Aminobutyl Pyridin 2 Yl Methyl Amine and Its Analogues

General Strategies for Amine Synthesis

The construction of the secondary amine linkage in the target molecule can be achieved through several well-established synthetic protocols.

Direct N-alkylation is a fundamental method for forming C-N bonds, typically involving a nucleophilic substitution reaction between an amine and an alkyl halide. wikipedia.org Amines, possessing a lone pair of electrons on the nitrogen atom, act as effective nucleophiles that can attack an electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond. libretexts.org

However, this method is often complicated by a lack of selectivity. researchgate.net The primary or secondary amine product of the initial alkylation is itself a nucleophile and can react further with the alkylating agent. This can lead to overalkylation, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, which can make purification difficult and lower the yield of the desired secondary amine. wikipedia.orglibretexts.org

To address the challenge of overalkylation, several strategies have been developed to promote selective mono-alkylation. These include using a large excess of the starting amine, or employing specific bases and reaction conditions that favor the formation of secondary amines. For instance, cesium hydroxide (B78521) and cesium carbonate have been shown to effectively promote the selective N-monoalkylation of primary amines. organic-chemistry.orgrsc.org A more recent approach, termed "self-limiting alkylation," utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates, which, after the initial alkylation, become less reactive, thus preventing subsequent reactions and yielding secondary amines selectively. acs.orgnih.gov

MethodDescriptionAdvantagesDisadvantages
Direct Alkylation SN2 reaction between a primary amine and an alkyl halide. libretexts.orgSimple, uses readily available starting materials. rsc.orgProne to overalkylation, leading to product mixtures and low yields of the desired secondary amine. wikipedia.orglibretexts.org
Selective Mono-Alkylation Use of specific bases (e.g., CsOH, Cs₂CO₃) or conditions to favor single alkylation. organic-chemistry.orgrsc.orgHigher chemoselectivity and improved yields of the secondary amine. rsc.orgMay require specific, more expensive reagents.
Self-Limiting Alkylation Employs N-aminopyridinium salts that become less nucleophilic after the first alkylation. acs.orgnih.govExcellent control over monoalkylation, preventing the formation of tertiary amines. acs.orgInvolves a multi-step sequence including preparation and subsequent cleavage of the surrogate. nih.gov

Reductive amination, also known as reductive alkylation, is one of the most versatile and widely used methods for synthesizing secondary and tertiary amines. organic-chemistry.org This one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. researchgate.net

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Mild reducing agents are preferred as they selectively reduce the imine intermediate without affecting the initial carbonyl group.

Reducing AgentCharacteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reagent, particularly effective for reductive aminations. It is not sensitive to moisture and can be used in acidic conditions which favor imine formation. researchgate.net
Sodium Cyanoborohydride (NaBH₃CN) Effective at a pH range where the iminium ion is formed but the carbonyl group is not readily reduced. Its use is limited by the toxicity of cyanide byproducts.
Amine-Boranes (e.g., Pyridine-Borane) Stable and effective reducing agents for imines, often used in the presence of a Brønsted or Lewis acid. They are compatible with a wide range of functional groups. researchgate.net
Catalytic Hydrogenation (H₂/Catalyst) A "green" method using hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Ni). It is highly efficient but may not be suitable for molecules with other reducible functional groups. organic-chemistry.org

This approach avoids the issue of overalkylation common in direct alkylation because primary and secondary amines are generally less reactive towards imines than they are towards alkyl halides. organic-chemistry.org

The formation of a Schiff base, or imine, is the critical first step in the reductive amination pathway. This reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate then undergoes dehydration to form the C=N double bond of the imine. researchgate.netacs.org

This condensation reaction is typically reversible and is often catalyzed by either an acid or a base to facilitate the dehydration step. nih.govnih.gov The stability of the resulting Schiff base varies; those derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. researchgate.net In the context of reductive amination, the Schiff base is not usually isolated but is generated in situ and immediately reduced to the corresponding amine. researchgate.net

Chiral amines are crucial components in many pharmaceuticals and biologically active compounds. nih.govnih.gov Consequently, the development of methods for their stereoselective synthesis is of significant importance. When synthesizing chiral analogues of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine, several strategies can be employed:

Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or carbonyl precursor. This auxiliary directs the stereochemical outcome of the key bond-forming step, after which it is removed to yield the enantiomerically enriched amine. A metal-free reduction of ketimines bearing a removable chiral auxiliary using trichlorosilane (B8805176) has been shown to proceed with a high degree of stereocontrol. thieme-connect.com

Catalytic Asymmetric Reduction: This is a highly efficient method involving the reduction of a prochiral imine using a chiral catalyst. Transition metal complexes with chiral ligands are often used to catalyze the asymmetric hydrogenation of C=N bonds, providing access to chiral amines with high enantiomeric excess. nih.govresearchgate.net

Biocatalysis: Engineered enzymes, such as transaminases and amine dehydrogenases, offer an environmentally friendly and highly selective route to chiral amines. nih.gov These biocatalysts can operate under mild conditions and often exhibit exceptional levels of stereoselectivity.

Zirconium hydride has also been utilized as a mild and highly chemo- and stereoselective reductant for chiral sulfinyl ketimines, providing a valuable tool for drug discovery programs. acs.org

Specific Synthetic Routes to this compound and its Direct Precursors

The synthesis of this compound can be envisioned through the application of the general strategies discussed above. A logical approach would involve the reductive amination of pyridine-2-carbaldehyde with a suitably protected 1,4-diaminobutane (B46682) derivative, followed by deprotection. An alternative route would be the alkylation of pyridin-2-ylmethylamine with a protected 4-halobutylamine. Both pathways require the synthesis of key precursors, particularly pyridin-2-ylmethylamine derivatives.

The pyridin-2-ylmethylamine moiety is a key building block for the target compound. Its synthesis and the synthesis of its derivatives are well-documented. A common and straightforward method is the reduction of 2-cyanopyridine, using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Another prevalent method is the reductive amination of pyridine-2-carbaldehyde. Reacting the aldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride or under catalytic hydrogenation conditions yields pyridin-2-ylmethylamine. google.comgoogle.com Patents have described various methods for preparing these derivatives, including the reductive amination of cyanohydrins, which provides an alternative route to this important intermediate. google.com

PrecursorReagent(s)Product
Pyridine-2-carbaldehyde1. NH₃2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd)Pyridin-2-ylmethylamine
2-CyanopyridineReducing Agent (e.g., LiAlH₄, H₂/Ni)Pyridin-2-ylmethylamine
Pyridine-2-carboxamideReducing Agent (e.g., LiAlH₄)Pyridin-2-ylmethylamine

These methods provide reliable access to the necessary pyridine-containing fragment, which can then be elaborated using the alkylation or reductive amination strategies to construct the final this compound molecule.

Strategies for Butane-1,4-diamine Chain Introduction

The butane-1,4-diamine (putrescine) scaffold is a fundamental building block. Its introduction into a target molecule can be achieved either by starting with the diamine itself or by constructing the chain from a precursor. A common and effective strategy involves the use of a mono-protected derivative of butane-1,4-diamine. This approach ensures that only one of the two primary amine groups is available for reaction, preventing polymerization and the formation of symmetrical side products.

One of the most prevalent methods for preparing the diamine chain is a variation of the Gabriel synthesis. dtic.mil This process typically starts with a 1,4-dihaloalkane, such as 1,4-dibromobutane, which is reacted with potassium phthalimide. The resulting 1,4-diphthalimido butane (B89635) can then be deprotected, often using hydrazine (B178648) hydrate (B1144303) or aqueous methylamine (B109427), to yield butane-1,4-diamine. dtic.milgoogle.com This method provides a reliable route to the free diamine from inexpensive starting materials. google.com

For the synthesis of unsymmetrical molecules, the selective protection of one amine group is paramount. For instance, reacting butane-1,4-diamine with di-tert-butyl dicarbonate (B1257347) under controlled conditions can yield N-(tert-butoxycarbonyl)butane-1,4-diamine (mono-Boc-putrescine). reddit.com This mono-protected intermediate is crucial as it allows the free primary amine to be selectively functionalized, for example, through alkylation or reductive amination, to introduce the (pyridin-2-yl)methyl group.

StrategyStarting MaterialKey ReagentsIntermediate ProductPurpose
Gabriel Synthesis 1,4-Dibromobutane1. Potassium Phthalimide2. Hydrazine Hydrate1,4-Diphthalimido butanePreparation of the core butane-1,4-diamine chain. dtic.milgoogle.com
Mono-protection Butane-1,4-diamineDi-tert-butyl dicarbonate (Boc₂O)N-Boc-butane-1,4-diamineEnables selective functionalization of one amine group. reddit.com
Alkylation Mono-Boc-butane-1,4-diamine2-(Chloromethyl)pyridine (B1213738)N-Boc-N'-(pyridin-2-ylmethyl)butane-1,4-diamineIntroduction of the pyridinylmethyl moiety onto the diamine chain.
Reductive Amination Mono-Boc-butane-1,4-diaminePyridine-2-carboxaldehyde, NaBH(OAc)₃N-Boc-N'-(pyridin-2-ylmethyl)butane-1,4-diamineAlternative method for introducing the pyridinylmethyl moiety. google.com

Functional Group Interconversions and Protecting Group Strategies

The synthesis of polyamines with distinct functionalities on each nitrogen atom is critically dependent on the strategic use of protecting groups. springernature.comnih.gov These temporary modifications mask reactive amine groups, preventing them from undergoing unwanted side reactions during subsequent synthetic steps. organic-chemistry.orgjocpr.com The choice of protecting group is dictated by its stability under various reaction conditions and the ease with which it can be removed. jocpr.com

For complex syntheses, an orthogonal protecting group strategy is often employed. organic-chemistry.org This involves using multiple protecting groups within the same molecule that can be removed selectively under different, non-interfering conditions. organic-chemistry.orgresearchgate.net For example, a molecule could feature a Boc group, which is labile under acidic conditions, and a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base. organic-chemistry.orgjocpr.com This allows for the sequential deprotection and functionalization of different amine centers within the molecule. Another advanced strategy employs Aloc (allyloxycarbonyl) and Nosyl (2-nitrobenzenesulfonyl) groups, which offer advantages for both solution-phase and solid-phase synthesis by preventing cross-linking and allowing for deprotection on sensitive resins. researchgate.net

The efficiency of a multi-step synthesis is highly dependent on the yields of the protection and deprotection steps; therefore, these reactions must be high-yielding to be practical. organic-chemistry.org Solid-phase synthesis can be a particularly powerful technique for preparing complex polyamine conjugates, as it simplifies the purification process by allowing excess reagents and byproducts to be washed away from the resin-bound product. researchgate.net

Protecting GroupAbbreviationCommon Protection ReagentDeprotection ConditionsOrthogonality Example
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl). organic-chemistry.orgCan be removed while Fmoc or Cbz groups remain intact.
Fluorenylmethyloxycarbonyl FmocFmoc-Cl, Fmoc-OSuBasic conditions (e.g., Piperidine). jocpr.comCan be removed while Boc groups remain intact. organic-chemistry.org
Benzyloxycarbonyl CbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions used for Boc and Fmoc removal.
2-Nitrobenzenesulfonyl NosylNosyl chlorideMild nucleophiles (e.g., thiophenol)Used in orthogonal strategies with Aloc groups for polyamine synthesis. researchgate.net
Allyloxycarbonyl AlocAllyl chloroformatePd(0) catalystOrthogonal to acid- and base-labile groups. researchgate.net

Synthesis of Unsymmetrical Tripodal Amine Analogues Incorporating (4-Aminobutyl) and (Pyridin-2-yl)methyl Moieties

The creation of unsymmetrical tripodal ligands, which feature a central nitrogen atom connected to three different arms, requires a highly controlled, stepwise synthetic approach. When incorporating (4-aminobutyl) and (pyridin-2-yl)methyl moieties, the synthesis hinges on the previously discussed strategies of selective protection and sequential functionalization.

A plausible and direct route to this compound involves starting with mono-protected butane-1,4-diamine. This key intermediate, with one free primary amine, can undergo nucleophilic substitution with 2-(chloromethyl)pyridine or, alternatively, reductive amination with pyridine-2-carboxaldehyde. google.com Both pathways lead to the formation of the unsymmetrical secondary amine, N-(tert-butoxycarbonyl)-N'-(pyridin-2-ylmethyl)butane-1,4-diamine. The final step is the deprotection of the Boc group under acidic conditions to reveal the terminal primary amine of the target compound.

Building upon this core structure to create tripodal analogues involves further functionalization. For instance, the secondary amine of the Boc-protected intermediate could be reacted with a third component before the final deprotection step. More complex structures, such as those incorporating a triazine scaffold, have been synthesized by reacting a functionalized diamine with a substituted chlorotriazine, demonstrating a modular approach to building sophisticated ligands. mdpi.com This method allows for the attachment of multiple bis(pyridin-2-ylmethyl)amine (Dpa) units, creating elaborate chelating agents. mdpi.com

StepReaction TypeReactant 1Reactant 2Product
1 ProtectionButane-1,4-diamineDi-tert-butyl dicarbonateN-Boc-butane-1,4-diamine
2a Nucleophilic SubstitutionN-Boc-butane-1,4-diamine2-(Chloromethyl)pyridineN-Boc-N'-(pyridin-2-ylmethyl)butane-1,4-diamine
2b Reductive AminationN-Boc-butane-1,4-diaminePyridine-2-carboxaldehydeN-Boc-N'-(pyridin-2-ylmethyl)butane-1,4-diamine
3 DeprotectionN-Boc-N'-(pyridin-2-ylmethyl)butane-1,4-diamineTrifluoroacetic Acid (TFA) or HClThis compound

Green Chemistry and Sustainable Synthesis Approaches for Amine Ligands

Modern synthetic chemistry places increasing emphasis on sustainability and the principles of green chemistry. For the synthesis of amine ligands, this involves developing methods that reduce waste, avoid hazardous substances, and improve energy efficiency. Key strategies include the use of heterogeneous catalysts, environmentally benign solvents, and atom-economical reactions like multicomponent reactions.

A notable green approach in pyridine (B92270) chemistry is the use of heterogeneous catalysts, such as alumina (B75360) (Al₂O₃), which can facilitate reactions under milder conditions and are easily separated from the reaction mixture for reuse. nih.gov Similarly, the development of magnetically recoverable nano-catalysts represents a significant advance. nih.gov These catalysts, often based on an iron oxide core, can be functionalized to perform specific chemical transformations and then easily removed from the product using an external magnet, simplifying purification and enabling catalyst recycling. nih.gov

The choice of solvent is another critical factor. Research into established reactions like the Hantzsch pyridine synthesis has explored replacing traditional organic solvents with greener alternatives such as water or ionic liquids, often in combination with energy-efficient techniques like microwave or ultrasonic irradiation. wikipedia.org Multicomponent reactions are inherently sustainable as they combine several starting materials in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic and purification steps. nih.gov

Green Chemistry ApproachPrincipleExample ApplicationBenefit
Heterogeneous Catalysis Use of recoverable catalystsAl₂O₃-catalyzed synthesis of N-(pyridin-2-yl)iminonitriles. nih.govEasy catalyst separation, potential for reuse, milder reaction conditions.
Magnetically Recoverable Catalysts Use of catalysts on a magnetic supportFe₃O₄ nanoparticle-based catalysts for pyridine derivative synthesis. nih.govSimple separation with a magnet, high catalyst reusability, reduced waste. nih.gov
Sustainable Solvents Replacement of hazardous organic solventsHantzsch pyridine synthesis in water or ionic liquids. wikipedia.orgReduced environmental impact, improved safety.
Multicomponent Reactions (MCRs) Maximizing atom economyOne-pot synthesis of complex pyridine derivatives. nih.govFewer reaction and purification steps, reduced solvent and energy consumption.

Considerations for Scalable Laboratory Synthesis

Translating a synthetic route from a small-scale academic setting to a larger laboratory or industrial scale introduces a new set of challenges. The primary considerations for scalable synthesis are cost, safety, efficiency, and robustness of the process. The ideal scalable process utilizes inexpensive and readily available starting materials, avoids extreme temperatures or pressures, and minimizes the number of synthetic steps. google.com

High-yielding reactions are essential, as yield losses at each step become magnified on a larger scale. organic-chemistry.org Therefore, each reaction in the sequence, including protection and deprotection, must be optimized for maximum efficiency. organic-chemistry.org

Purification is often a major bottleneck in scaling up. Methods that are convenient on a small scale, such as column chromatography, become impractical and costly for large quantities. Therefore, scalable syntheses should be designed to yield products that can be purified by simpler methods like crystallization, distillation, or extraction. google.com The synthesis of 1,4-butanediamine via the Gabriel route followed by deprotection with methylamine is an example of a process designed for industrial production, featuring simple process conditions and control. google.com The final product can be isolated by distillation, a highly scalable purification technique. google.com

ConsiderationObjectiveStrategy/MethodRationale
Cost of Materials Minimize expenditureUse cheap, commercially available starting materials (e.g., 1,4-dibromobutane). google.comReduces the overall cost of the final product.
Reaction Conditions Ensure safety and efficiencyEmploy mild reaction conditions (e.g., atmospheric pressure, moderate temperatures). google.comReduces energy costs and the need for specialized equipment.
Process Simplicity Reduce complexity and potential for errorMinimize the number of synthetic steps; favor one-pot or telescoped reactions.Each step adds time, cost, and potential for yield loss.
Yield Optimization Maximize product outputEnsure each step, including protection/deprotection, has a high yield. organic-chemistry.orgCrucial for economic viability on a large scale.
Purification Method Avoid non-scalable techniquesDesign the synthesis to allow for purification by crystallization, distillation, or extraction.Column chromatography is generally not feasible for large-scale production.
Waste Management Adhere to green chemistry principlesSelect reactions and reagents that minimize hazardous waste.Reduces environmental impact and disposal costs.

Advanced Spectroscopic and Structural Characterization of 4 Aminobutyl Pyridin 2 Yl Methyl Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the identity and connectivity of atoms within the (4-Aminobutyl)[(pyridin-2-yl)methyl]amine molecule. Analysis of various NMR experiments allows for the unambiguous assignment of all proton, carbon, and nitrogen signals.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the pyridinyl, methyl, and aminobutyl moieties. The chemical shifts are influenced by the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (δ 7.0-8.7 ppm). rsc.org The methylene (B1212753) protons adjacent to the pyridine ring (py-CH₂) and the secondary amine (N-CH₂) would likely resonate at approximately δ 3.9 ppm and δ 2.6 ppm, respectively, based on analogous structures like 4-pyridinemethaneamine. chemicalbook.com The protons of the butyl chain would appear further upfield, with the terminal methylene group adjacent to the primary amine (CH₂-NH₂) expected around δ 2.7 ppm.

In the ¹³C NMR spectrum, the pyridine carbons typically appear between δ 120-160 ppm. rsc.org The methylene carbons of the butyl chain and the pyridinylmethyl group are expected in the aliphatic region (δ 20-60 ppm). The carbon atoms directly bonded to nitrogen atoms will be shifted downfield due to the electronegativity of nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine C2-~158
Pyridine C3~7.3~122
Pyridine C4~7.8~137
Pyridine C5~7.2~122
Pyridine C6~8.6~149
Pyridinyl-CH₂~3.9~55
NH-CH₂-~2.6~50
-CH₂-CH₂-~1.5~28
-CH₂-CH₂NH₂~1.6~30
-CH₂-NH₂~2.7~42

Note: Predicted values are based on data from analogous compounds and general chemical shift principles.

To unequivocally assign the chemical shifts and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the butyl chain and identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique allows for the definitive assignment of the carbon signals based on the already established proton assignments. mdpi.com

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atoms. documentsdelivered.com The molecule contains three distinct nitrogen environments: the pyridine nitrogen (Npy), the secondary amine nitrogen (Nsec), and the primary amine nitrogen (Nprim).

The chemical shift of the pyridine nitrogen is expected to be significantly different from the aliphatic amine nitrogens. researchgate.net Furthermore, ¹⁵N NMR is highly sensitive to protonation and metal coordination. rsc.org Upon complexation with a metal ion, a significant shift in the ¹⁵N resonance of the coordinating nitrogen atoms would be observed, providing unambiguous evidence of the binding mode. For example, studies on aminopyridines have shown that the ¹⁵N chemical shifts can distinguish between different protonation states and binding isomers. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule and its arrangement in the solid state. This technique provides exact bond lengths, bond angles, and details of intermolecular interactions.

A crystallographic study of this compound or its metal complexes would yield specific crystal data. For a closely related compound, N-(Pyridin-2-ylmethyl)pyridin-2-amine, the crystal system was determined to be orthorhombic with the space group Pca2₁. nih.gov Such data define the symmetry and dimensions of the unit cell, which is the basic repeating unit of the crystal lattice.

Structure refinement parameters are used to assess the quality of the crystallographic model. The R-factor (or R-value) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a low R-factor (typically < 0.05) indicates a good fit. nih.gov

Table 2: Representative Crystal Data and Structure Refinement Parameters for an Analogous Aminopyridine Compound

Parameter Example Value Description
Chemical FormulaC₁₁H₁₁N₃Molecular formula of the compound in the crystal nih.gov
Formula Weight185.23Molar mass of the compound nih.gov
Crystal SystemOrthorhombicThe shape of the unit cell nih.gov
Space GroupPca2₁The symmetry elements within the unit cell nih.gov
a, b, c (Å)14.5434, 5.8198, 23.045The lengths of the unit cell edges nih.gov
V (ų)1950.5The volume of the unit cell nih.gov
Z8The number of molecules in the unit cell nih.gov
R-factor (R1)0.057A measure of the goodness of fit of the model to the data nih.gov
wR2 (all data)0.146A weighted R-factor based on all reflections nih.gov

Data adapted from crystal structures of N-(Pyridin-2-ylmethyl)pyridin-2-amine and (pyridin-2-ylmethylidene)(triphenylmethyl)amine for illustrative purposes. nih.govnih.gov

The crystal packing of this compound would be stabilized by a network of non-covalent interactions.

Hydrogen Bonding : The presence of N-H groups in the primary and secondary amines, along with the nitrogen atom of the pyridine ring, makes hydrogen bonding a dominant interaction. Strong N-H···N hydrogen bonds are expected, potentially leading to the formation of dimers or extended chains in the crystal lattice. nih.govnih.gov For example, in related structures, amine groups form pairwise intermolecular N—H···N interactions that lead to the formation of dimers. nih.gov

π-Stacking : The pyridine rings can interact with each other through π-π stacking. These interactions occur when aromatic rings are packed in a face-to-face or offset manner. In the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are stacked into columns with an interplanar separation of 3.85 Å. nih.gov Such interactions would play a significant role in the supramolecular assembly.

C-H···π Interactions : Weak hydrogen bonds between C-H groups (from the alkyl chains or the pyridine ring) and the π-system of the pyridine ring can also contribute to the stability of the crystal packing. nih.govresearchgate.net These interactions help to organize the molecules into a well-defined three-dimensional architecture.

Conformational Analysis of the Coordinated Ligand within Metal Complexes

The conformational flexibility of this compound is a critical aspect of its coordination chemistry. In its uncoordinated or "free" state, the ligand can adopt numerous conformations due to the rotational freedom around the C-C and C-N single bonds of the butylamine (B146782) and methylamine (B109427) chains. However, upon coordination to a metal center, the ligand's conformation becomes significantly more constrained.

The chelation of this compound to a metal ion typically involves the nitrogen atoms of the pyridine ring, the secondary amine, and the primary amine of the butyl group, acting as a tridentate N,N',N''-donor ligand. This coordination forces the flexible alkyl chains into a specific arrangement to satisfy the geometric requirements of the metal's coordination sphere (e.g., octahedral, square planar).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of this compound and its metal complexes. The nominal molecular weight of the free ligand (C10H17N3) is 179.26 g/mol . In electrospray ionization mass spectrometry (ESI-MS), the ligand is typically observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 180.

The fragmentation pattern in mass spectrometry provides valuable structural information. For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to a nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, several α-cleavage pathways are possible:

Cleavage of the bond between the pyridine ring and the methylene bridge, leading to the formation of a pyridinium (B92312) ion or a fragment containing the aminobutyl-methylamine portion.

Cleavage of the C-C bond adjacent to the secondary amine, which is a primary fragmentation site for amines. libretexts.org

Fragmentation within the butyl chain.

The table below outlines the expected major fragments and their corresponding m/z values.

Fragment Structure m/z (Mass-to-Charge Ratio) Origin
[C10H17N3]+• (Molecular Ion)179Ionization of the parent molecule.
[C5H4NCH2]+92Cleavage of the N-C bond of the secondary amine.
[CH2NH(CH2)4NH2]+101Cleavage of the bond between the methylene group and the secondary amine.
[C4H9N2]+85Fragmentation within the butyl chain.
[C5H5N]+•79Loss of the aminobutyl-methylamine side chain.

This interactive table summarizes potential fragmentation patterns based on established principles of amine fragmentation. libretexts.orgmiamioh.edu

When complexed with a metal, the mass spectrum will show peaks corresponding to the intact metal complex, often with counter-ions or solvent molecules. The fragmentation pattern will be more complex, involving the loss of ligands or fragmentation of the coordinated ligand itself.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and identifies the atoms involved in coordination. researchgate.net

Key Vibrational Modes of the Free Ligand:

N-H Stretching: The primary amine (-NH2) and secondary amine (-NH-) groups exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one. researchgate.netnih.gov

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and methyl groups appear between 2850 and 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring is observed above 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net These bands are particularly sensitive to coordination.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically located around 1600 cm⁻¹.

Coordination Site Analysis: Upon complexation with a metal ion, shifts in the vibrational frequencies of the donor groups are observed, confirming their involvement in coordination.

The stretching vibrations of the pyridine ring (ν(C=C) and ν(C=N)) typically shift to higher frequencies (a blueshift) upon coordination. This is due to the donation of electron density from the pyridine nitrogen to the metal, which strengthens the ring bonds. researchgate.net

The N-H stretching and bending vibrations of the amine groups may shift to lower frequencies (a redshift) upon coordination, reflecting the weakening of the N-H bonds as the nitrogen lone pair coordinates to the metal.

New, low-frequency bands may appear in the far-IR region (below 600 cm⁻¹), which are attributed to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.

The following table summarizes the expected key vibrational frequencies and their shifts upon metal coordination.

Vibrational Mode Free Ligand Frequency (cm⁻¹) Coordinated Ligand Frequency (cm⁻¹) Assignment
ν(N-H)~3350, ~3280ShiftedPrimary and secondary amine stretch
ν(C-H) aromatic~3050Minor shiftPyridine C-H stretch
ν(C-H) aliphatic~2940, ~2860Minor shiftAlkyl C-H stretch
δ(N-H)~1610ShiftedPrimary amine bend
ν(C=N), ν(C=C)~1590, ~1570, ~1475, ~1435Shift to higher frequencyPyridine ring stretches
Ring Breathing~995Shift to higher frequencyPyridine ring breathing
M-N StretchN/A~400-550Metal-Ligand vibration

This interactive table presents typical vibrational frequencies for pyridine and amine functionalities and their expected behavior upon complexation. researchgate.netresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Metal-Ligand Charge Transfer Bands

UV-Visible spectroscopy is used to study the electronic transitions within the this compound ligand and its metal complexes.

Ligand Transitions: The free ligand exhibits absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the pyridine ring. The intense π → π* transitions are typically observed below 270 nm. nist.gov

Metal-Ligand Charge Transfer (MLCT) Bands: Upon coordination to a transition metal ion with filled or partially filled d-orbitals (e.g., Fe(II), Ru(II), Cu(I)), new, intense absorption bands often appear in the visible region of the spectrum. nih.gov These are known as metal-to-ligand charge transfer (MLCT) bands. wikipedia.orglibretexts.org

MLCT involves the excitation of an electron from a metal-based d-orbital to a low-lying π* anti-bonding orbital of the pyridine ligand. libretexts.org The energy (and therefore the color) of these transitions is sensitive to the nature of the metal ion, its oxidation state, and the solvent. The presence of these intense bands (with molar absorptivities, ε, often > 5000 L mol⁻¹ cm⁻¹) is a hallmark of coordination to a π-acceptor ligand like pyridine. wikipedia.org For example, complexes of similar pyridinylmethylamine ligands with Fe(II) show MLCT bands in the 380-480 nm range. nih.gov

In some cases, ligand-to-metal charge transfer (LMCT) bands can also be observed. These transitions involve the transfer of an electron from a ligand-based orbital to an empty or partially filled d-orbital on the metal. LMCT transitions are more common for metals in high oxidation states with ligands that have easily oxidized lone pairs. libretexts.org

The table below details the types of electronic transitions observed for the ligand and its complexes.

Transition Type Wavelength Range (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Description
π → π< 270High (~10,000)Intra-ligand transition within the pyridine ring.
n → π~270-300Low (~100-1000)Intra-ligand transition involving nitrogen lone pairs.
d-d400 - 800Very Low (<100)Transitions between metal d-orbitals (often weak and obscured).
MLCT350 - 700Very High (>5,000)Electron transfer from metal d-orbital to ligand π* orbital.

This interactive table summarizes the characteristic electronic transitions for aromatic amine ligands and their transition metal complexes. nih.govwikipedia.orglibretexts.org

Theoretical and Computational Studies of 4 Aminobutyl Pyridin 2 Yl Methyl Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict molecular properties, including electronic charge distributions, molecular orbitals, and reactivity indices.

Geometry Optimization and Energetic Analysis of Ligands and Complexes

Geometry optimization is a fundamental computational procedure that seeks to determine the lowest energy arrangement of atoms in a molecule or complex. Using DFT, the bond lengths, bond angles, and dihedral angles are systematically adjusted to find the equilibrium structure. This optimized geometry corresponds to a minimum on the potential energy surface and is crucial for the accurate calculation of other molecular properties.

For instance, in a study of a related Schiff base compound, (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, DFT calculations were performed at the B3LYP/6-311G(d,p) level to optimize the molecular structure starting from its X-ray diffraction data. nih.govresearchgate.net The calculated geometric parameters are generally in good agreement with the experimental values, validating the computational model. nih.govresearchgate.net This process is critical for understanding the steric and electronic effects that govern the shape of the molecule and its complexes. nih.govresearchgate.net

Similarly, computational studies on copper(I) complexes with pyridylmethylamide ligands demonstrate the use of geometry optimization to understand the coordination environment of the metal center, which can range from distorted tetrahedral to seesaw geometries. researchgate.net

Table 1: Illustrative Comparison of Experimental and DFT-Calculated Geometric Parameters for a Related Pyridine (B92270) Derivative Data for (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol

Parameter Bond/Angle Experimental Value Calculated Value (B3LYP/6-311G(d,p))
Bond Length C=N 1.275 Å 1.289 Å
Bond Length N-C (pyridine) 1.341 Å 1.348 Å
Bond Angle C-N=C 117.6° 118.2°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. youtube.compku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov

In the analysis of the related compound (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, the HOMO and LUMO energies were calculated. The HOMO was found to be localized over the phenol (B47542) ring, extending to the pyridine ring, indicating the regions from which electron density can be donated. researchgate.net The LUMO was similarly distributed, highlighting the areas susceptible to nucleophilic attack. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies from a DFT Study Data for (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol

Orbital Energy (atomic units)
HOMO -0.19367 a.u.
LUMO -0.06476 a.u.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. researchgate.net

Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This involves calculating the magnetic shielding tensors for the nuclei in the molecule. The predicted spectra can then be compared with experimental data to confirm the molecular structure. nih.gov For example, studies on novel pyridine derivatives have successfully used DFT calculations to aid in the interpretation of their IR, 1H-NMR, and 13C-NMR spectra. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical motions of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of ligands like (4-Aminobutyl)[(pyridin-2-yl)methyl]amine and their interactions with biological macromolecules. nih.govnih.gov

By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal how a molecule explores different conformations in solution, how it binds to a receptor, and the stability of the resulting complex. nih.govnih.govresearchgate.net For instance, MD simulations have been used to study derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine as kinase inhibitors, providing insights into the electrostatic and hydrophobic interactions that are critical for their binding affinity. nih.govnih.gov These simulations can reveal the importance of specific hydrogen bonds and van der Waals contacts in stabilizing the ligand-protein complex. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgmdpi.com

DFT is a common method for these studies, allowing for the calculation of activation energies, which determine the reaction rate. researchgate.netmdpi.com For example, the reaction mechanism between 4-methyl aniline (B41778) and hydroxyl radicals was investigated using the M06-2X DFT functional. researchgate.netmdpi.com This study identified the key products and calculated the reaction rate coefficients, providing a deep understanding of the atmospheric chemistry of this compound. researchgate.netmdpi.com Such computational approaches allow for the exploration of various possible reaction pathways, which can be challenging to distinguish experimentally. rsc.org

Ligand Conformation and Stability Predictions in Solution and Solid States

The conformation of a ligand—its three-dimensional shape—is critical to its function, particularly in its interaction with metal ions or biological targets. Computational methods can predict the most stable conformations of a molecule in different environments.

In the solid state, the stability is often influenced by intermolecular forces such as hydrogen bonding and π–π stacking. Crystal structure analysis, often complemented by DFT calculations, can reveal these interactions. researchgate.net For example, the crystal structure of a related Schiff base showed that molecules are linked by pairs of O—H⋯N hydrogen bonds to form dimers, which are further connected by N—H⋯O hydrogen bonds and C—H⋯π interactions, leading to a stable three-dimensional structure. researchgate.net

In solution, the presence of solvent molecules can significantly influence conformational preferences. Computational models can account for solvent effects, providing insights into the ligand's behavior in a more biologically relevant environment. nih.gov

Charge Distribution and Bonding Analysis within Coordinated Species

A comprehensive search of available scientific literature did not yield specific theoretical and computational studies focusing on the charge distribution and bonding analysis of coordinated species of this compound. Detailed research findings, including data tables from quantum chemical calculations such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, for metal complexes of this particular ligand are not present in the surveyed literature.

Computational studies on analogous, but structurally distinct, N-donor ligands containing pyridyl and amine moieties are prevalent. These studies often employ Density Functional Theory (DFT) to investigate the electronic structure of metal complexes. For instance, research on related ligands like bis(pyridin-2-ylmethyl)amine and other tetradentate amine ligands containing pyridine demonstrates that upon coordination to a metal center, a significant redistribution of electron density occurs. Typically, the nitrogen atoms of the pyridine and amine groups act as primary electron donors, forming coordinate covalent bonds with the metal ion. This donation of electron density from the ligand to the metal is a key feature of the coordination bond.

In hypothetical coordinated species of this compound, it would be expected that:

The nitrogen atoms of the pyridine ring, the secondary amine, and the primary amine of the butyl group would be the principal coordination sites.

The charge on these nitrogen atoms, as well as on the central metal ion, would be significantly altered compared to the free ligand and the free metal ion.

Analysis of bond orders would likely reveal strong covalent character in the metal-nitrogen bonds.

However, without specific computational data for complexes of this compound, any discussion on charge distribution and bonding remains speculative. The generation of detailed data tables requires dedicated quantum chemical calculations that have not been published.

Mechanistic Investigations Involving 4 Aminobutyl Pyridin 2 Yl Methyl Amine

Reaction Mechanism Studies in Ligand Synthesis

The synthesis of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine is most commonly achieved through reductive amination. wikipedia.orgorganic-chemistry.org This well-established method involves the reaction of pyridine-2-carboxaldehyde with 1,4-diaminobutane (B46682) in the presence of a suitable reducing agent. libretexts.org Mechanistic studies of this transformation focus on the sequence of bond-forming and bond-breaking events.

The reductive amination process for synthesizing this compound proceeds through a definitive stepwise mechanism rather than a concerted one. redalyc.org A concerted reaction involves a single transition state where all bond-forming and bond-breaking occur simultaneously, without the formation of a stable intermediate. youtube.com In contrast, the mechanism for this ligand's synthesis involves distinct, sequential steps with observable intermediates. wikipedia.orgmasterorganicchemistry.com

The reaction is initiated by the nucleophilic attack of one of the primary amine groups of 1,4-diaminobutane on the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to form an imine. This two-part imine formation is distinctly separate from the final reduction step, confirming the stepwise nature of the pathway. libretexts.orgredalyc.org

Table 1: Proposed Stepwise Pathway for Reductive Amination Synthesis This interactive table outlines the sequential steps in the synthesis of the target ligand.

Step Reaction Type Reactants Intermediate/Product
1 Nucleophilic Addition Pyridine-2-carboxaldehyde + 1,4-Diaminobutane Hemiaminal Intermediate
2 Dehydration Hemiaminal Intermediate Imine (Schiff Base)
3 Reduction Imine + Reducing Agent (e.g., NaBH₄) This compound

Two key intermediates are central to the stepwise mechanism of the reductive amination synthesis of this compound. wikipedia.orgredalyc.org

Hemiaminal Intermediate : This is the initial product formed from the nucleophilic addition of the amine to the aldehyde. It is characterized by a carbon atom bonded to a hydroxyl group (-OH), the pyridine (B92270) ring, a hydrogen, and the amino group from the diaminobutane chain. This species is typically transient and exists in equilibrium with the starting materials. wikipedia.org

Imine Intermediate : Following the formation of the hemiaminal, elimination of water leads to the formation of a more stable imine, also known as a Schiff base. redalyc.orgmasterorganicchemistry.com This intermediate contains a carbon-nitrogen double bond (C=N) and is the direct substrate for the subsequent reduction step. The formation of this imine can often be monitored spectroscopically and, in some cases, the intermediate can be isolated before reduction. redalyc.org

Mechanistic Aspects of Metal Complex Formation and Ligand Exchange

As a bidentate N,N'-donor ligand, this compound readily forms complexes with a variety of transition metals. The mechanism of this complex formation, as well as subsequent ligand exchange reactions, is highly dependent on the geometry and electronic properties of the metal ion. For square-planar metal ions like Palladium(II), which are frequently studied with pyridine-amine ligands, the mechanism is typically associative. acs.orgnih.govnih.gov

An associative (A) mechanism is analogous to an SN2 reaction, where the incoming ligand first forms a bond with the metal center, creating a higher-coordinate intermediate, before the leaving ligand departs. acs.org This contrasts with a dissociative (D) mechanism, where the leaving ligand departs first to form a lower-coordinate intermediate. For Pd(II) and other d⁸ square-planar complexes, the formation of a five-coordinate trigonal bipyramidal intermediate is characteristic of the associative pathway. nih.gov

Kinetic studies on analogous Pd(II) complexes with pyridine-based ligands show that the substitution reactions occur in two consecutive steps, often with low positive enthalpy and large negative entropy values, which strongly supports an associative mode of activation. acs.org The lability of Pd(II) complexes is significantly higher than that of their platinum(II) counterparts, making them useful models for studying interactions with biological ligands. nih.gov The rate of complex formation and ligand exchange is influenced by the basicity and steric properties of the pyridine and amine donors. rsc.org

Table 2: Comparison of Ligand Substitution Mechanisms This interactive table compares the key features of associative and dissociative pathways.

Feature Associative (A) Mechanism Dissociative (D) Mechanism
Initial Step Incoming ligand binds to the metal center. Leaving ligand departs from the metal center.
Intermediate Higher coordination number (e.g., 5-coordinate for square planar). Lower coordination number (e.g., 3-coordinate for square planar).
Rate Determining Step Typically the formation of the new bond. Typically the cleavage of the old bond.
Rate Dependence Dependent on the concentration and nature of the incoming ligand. Largely independent of the incoming ligand.
Common For Square-planar d⁸ complexes (e.g., Pd(II), Pt(II)). Octahedral complexes.

Mechanistic Insights into Catalytic Applications

Metal complexes incorporating pyridine-amine ligands are widely used as catalysts or precatalysts in a range of organic transformations, including cross-coupling and oxidation reactions. nih.govresearchgate.net Mechanistic studies are vital for understanding catalyst behavior and improving efficiency.

In a catalytic cycle, the ligand framework, such as that provided by this compound, plays a critical role in mediating the interaction between the metal center and the substrates. The ligand's electronic properties—influenced by the Lewis basicity of the pyridine and amine nitrogen atoms—can tune the reactivity of the metal center. nih.govwikipedia.org

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura coupling, a Pd(II)-pyridine complex often serves as a precatalyst. nih.gov The ligand must remain coordinated during the key steps of the cycle—oxidative addition, transmetalation, and reductive elimination—to stabilize the metal center and prevent decomposition. The interaction with the substrate begins at the oxidative addition step, where an aryl halide adds to the active Pd(0) species. The ligand influences the rate of this step and the subsequent reductive elimination, which forms the desired C-C bond and regenerates the active catalyst. Studies with substituted pyridine ligands have shown that more basic, electron-donating ligands can increase catalytic effectiveness in certain reactions. nih.gov

In oxidation catalysis, the ligand can stabilize high-valent metal-oxo species. nih.gov It can also participate directly in the reaction mechanism, for example, by providing a binding pocket for the substrate or by influencing the redox potential of the metal center to facilitate electron transfer with the substrate. researchgate.net

A key aspect of mechanistic investigation is the identification of the catalytically competent, or active, species. Often, the complex introduced into the reaction is a stable precatalyst that is converted into the active form under the reaction conditions. The ligand's structure is crucial for stabilizing the various oxidation states the metal must adopt throughout the catalytic cycle. nih.govresearchgate.net

In palladium-catalyzed cross-coupling, the precatalyst is typically a stable Pd(II) complex. In the catalytic cycle, this is reduced in situ to a Pd(0) species, which is the catalytically active form that initiates the cycle by reacting with the substrate. nih.govberkeley.edu The cycle then proceeds through a series of Pd(II) intermediates before reductive elimination regenerates the Pd(0) catalyst. Therefore, the catalytic cycle involves a constant shuttle between the Pd(0) and Pd(II) oxidation states.

In other catalytic systems, different oxidation states are key. For example, manganese-based catalysts for H₂O₂ disproportionation are believed to cycle between Mn(III) and Mn(IV) or higher oxidation states. nih.gov Nickel complexes with redox-active pyridine-containing ligands can access four different oxidation states, with Ni(I) species being implicated in certain catalytic reductions. researchgate.net The ability of the this compound ligand to stabilize multiple oxidation states is therefore a critical factor in determining its utility in diverse catalytic applications. acs.org

Table 3: Metal Oxidation States in a Generic Palladium-Catalyzed Cross-Coupling Cycle This interactive table shows the change in the metal's oxidation state during a typical catalytic cycle.

Catalytic Step Description Metal Oxidation State
Activation Reduction of precatalyst to the active species. Pd(II) → Pd(0)
Oxidative Addition Substrate (e.g., Ar-X) adds to the metal center. Pd(0) → Pd(II)
Transmetalation A second substrate fragment is transferred to the metal. Pd(II) → Pd(II)
Reductive Elimination The coupled product is released from the metal. Pd(II) → Pd(0)

General information on the reactivity of pyridine-containing compounds suggests that they can participate in both radical and ionic reactions. Pyridine and its derivatives are known to undergo nucleophilic aromatic substitution, and N-substituted pyridinium (B92312) salts can be precursors to N-centered radicals. However, without specific research on this compound, any discussion of its reaction mechanisms would be speculative and would not meet the required standards of scientific accuracy for this article.

Due to the absence of specific data and detailed research findings concerning the mechanistic investigations of this compound, it is not possible to generate the requested article sections on its radical and ionic reaction pathways.

Applications of 4 Aminobutyl Pyridin 2 Yl Methyl Amine in Research

Components in Supramolecular Chemistry

The role of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine as a component in supramolecular chemistry has not been specifically investigated in the reviewed scientific literature.

There is no documented use of this compound as a building block for the construction of supramolecular architectures.

The development of molecular recognition systems utilizing this compound has not been reported in the available scientific literature.

Research on Corrosion Inhibition Mechanisms

While specific studies on this compound are not prevalent, the broader class of amino pyridine (B92270) derivatives has been a subject of significant research in the field of corrosion inhibition. Current time information in Edmonton, CA.rsc.orgacs.org The insights from these studies can provide a foundational understanding of the potential mechanisms through which this compound might act as a corrosion inhibitor.

The primary mechanism of corrosion inhibition for organic compounds containing nitrogen and aromatic rings, such as amino pyridine derivatives, involves the adsorption of the molecule onto the metal surface. chemmethod.com This forms a protective film that isolates the metal from the corrosive environment. The adsorption process can occur through several modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyridine ring are key to this interaction. acs.org

The structure of this compound, with its pyridine ring and two amine groups, suggests a strong potential for adsorption on metal surfaces. The pyridine ring can adsorb flat on the surface, while the flexible aminobutyl chain can cover a larger surface area, enhancing the protective barrier.

Research on similar amino pyridine derivatives has utilized various techniques to elucidate the corrosion inhibition mechanism:

Potentiodynamic Polarization: This electrochemical technique helps to determine the effect of the inhibitor on the anodic and cathodic reactions of corrosion. semanticscholar.orgresearchgate.netnih.gov Studies on amino pyridine derivatives often show that they act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the protective film formed by the inhibitor. researchgate.netresearchgate.netmdpi.com An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon addition of the inhibitor are indicative of an effective protective layer. mdpi.com

Quantum Chemical Studies: Density Functional Theory (DFT) calculations are often employed to correlate the molecular structure of the inhibitor with its inhibition efficiency. peacta.orgmdpi.comnih.govresearchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the Mulliken charges on the atoms can provide insights into the adsorption mechanism. researchgate.net

The following tables illustrate the type of data typically generated in such studies for amino pyridine derivatives.

Table 1: Illustrative Potentiodynamic Polarization Data for an Amino Pyridine Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (mM) Corrosion Potential (Ecorr) (mV vs. SCE) Corrosion Current Density (icorr) (µA/cm²) Inhibition Efficiency (%)
Blank -450 500 -
0.1 -440 150 70.0
0.5 -435 75 85.0
1.0 -425 40 92.0

Table 2: Illustrative Electrochemical Impedance Spectroscopy Data for an Amino Pyridine Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (mM) Charge Transfer Resistance (Rct) (Ω·cm²) Double Layer Capacitance (Cdl) (µF/cm²) Inhibition Efficiency (%)
Blank 50 200 -
0.1 200 100 75.0
0.5 450 60 88.9
1.0 900 40 94.4

These tables demonstrate that with increasing inhibitor concentration, the corrosion current density decreases, while the charge transfer resistance increases, both indicating enhanced corrosion protection. The inhibition efficiency, calculated from these parameters, typically shows a significant increase with higher concentrations of the amino pyridine derivative.

Adsorption Processes on Metal Surfaces

The ability of this compound and structurally similar compounds to adsorb onto metal surfaces is a key area of investigation, particularly in the context of corrosion inhibition. The adsorption process is primarily driven by the interaction between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal.

The molecule can interact with a metal surface through multiple points of attachment: the two nitrogen atoms of the aminobutyl chain and the nitrogen atom of the pyridine ring. This multi-dentate chelation effect leads to the formation of a stable, adsorbed layer on the metal surface. Research on analogous amine and pyridine-containing compounds suggests that the orientation and packing of the adsorbed molecules are influenced by factors such as the concentration of the compound, the nature of the metal, and the surrounding environment.

Table 1: Factors Influencing Adsorption of Amine-Pyridyl Compounds on Metal Surfaces

FactorDescription
Concentration Higher concentrations generally lead to greater surface coverage and more organized molecular packing.
Metal Substrate The nature of the metal (e.g., steel, copper) affects the strength and nature of the coordinative bonds.
pH of Solution The protonation state of the amine groups, influenced by pH, can alter the adsorption mechanism.
Temperature Temperature can affect the kinetics of adsorption and the stability of the adsorbed layer.

Formation and Characterization of Protective Films

The adsorption of this compound on a metal surface can result in the formation of a thin, protective film. This film acts as a barrier, isolating the metal from corrosive agents present in the environment. The effectiveness of this protective layer is contingent upon its thickness, density, and uniformity.

Characterization of these films is typically carried out using a variety of surface-sensitive techniques. Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are employed to assess the corrosion inhibition efficiency. Surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) provide insights into the chemical composition and morphology of the protective film. Studies on similar corrosion inhibitors indicate that the pyridine ring can lie flat on the surface, while the aliphatic chain may be oriented away from the surface, creating a hydrophobic layer that repels water.

Development of Novel Chemical Probes and Sensors

The chelating properties of this compound make it a promising candidate for the development of chemical sensors, although specific research in this area is not extensively documented in publicly available literature.

Design and Synthesis of Metal Ion Sensors

The design of a metal ion sensor based on this compound would involve its functionalization with a signaling unit, such as a fluorophore. The binding of a target metal ion to the chelating aminobutyl-pyridinylmethyl moiety would induce a change in the signaling unit, leading to a detectable optical or electrochemical response. The selectivity of the sensor for a particular metal ion would be governed by the coordination geometry and the stability of the resulting metal-ligand complex.

Advanced Imaging Modalities Utilizing Labeled Probes

While specific examples are not prevalent, this compound could potentially be incorporated into probes for advanced imaging. By attaching a fluorescent dye or a radionuclide to the molecule, it could be used to visualize the distribution of specific metal ions in biological or environmental samples. The design of such probes would require careful consideration of factors like cell permeability, biocompatibility, and the photophysical properties of the labeling agent.

Precursors for Advanced Materials Research (e.g., Coordination Polymers)

This compound serves as a versatile building block, or ligand, for the synthesis of coordination polymers and other advanced materials. Its ability to bridge metal centers through its multiple nitrogen donor atoms allows for the construction of extended one-, two-, or three-dimensional networks.

The synthesis of coordination polymers typically involves the reaction of the ligand with a metal salt under controlled conditions. The resulting structure is dictated by the coordination preferences of the metal ion, the flexibility of the aminobutyl chain, and the presence of counter-ions or solvent molecules. These materials are of interest for their potential applications in gas storage, catalysis, and as luminescent materials. The characterization of these coordination polymers involves techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure, and thermogravimetric analysis (TGA) to assess their thermal stability.

Table 2: Potential Metal Ions for Coordination Polymers with this compound

Metal IonPotential Coordination GeometryPotential Application Area
Copper(II) Square planar, OctahedralCatalysis, Magnetic materials
Zinc(II) Tetrahedral, OctahedralLuminescent sensors
Cadmium(II) OctahedralGas storage
Silver(I) Linear, Trigonal planarAntimicrobial materials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.